

Bredinin (Mizoribine) chemical structure and properties

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Bredinin (Mizoribine): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bredinin, also known as Mizoribine, is an imidazole nucleoside antibiotic with potent immunosuppressive properties.^{[1][2]} First isolated from the fungus *Penicillium brefeldianum* in 1971, it has been utilized in clinical settings, particularly in Japan, for the prevention of organ transplant rejection and the treatment of various autoimmune diseases, including lupus nephritis and rheumatoid arthritis.^{[1][3][4]} This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols associated with Mizoribine.

Chemical Structure and Properties

Mizoribine is a nucleoside analog belonging to the imidazole class.^[5] Its chemical identity and key properties are summarized below.

Chemical Structure

Caption: Chemical Structure of **Bredinin** (Mizoribine).

Chemical and Physical Properties

A summary of the key chemical and physical properties of Mizoribine is presented in the table below.

Property	Value	Reference
IUPAC Name	1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxyimidazole-4-carboxamide	[6]
Synonyms	Bredinin, HE 69, NSC 289637	[7]
CAS Number	50924-49-7	[1][6][7]
Molecular Formula	C ₉ H ₁₃ N ₃ O ₆	[6][7][8]
Molecular Weight	259.22 g/mol	[6][7][8]
Appearance	White to almost white solid powder/crystal	[7][9]
Melting Point	198 °C (decomposes)	[9]
Solubility	Freely soluble in water (20 mg/mL)	[8]
pKa	6.75	[2]
Optical Rotation	[α]D ₂₀ = -25° to -27° (c=2 in water)	[9]

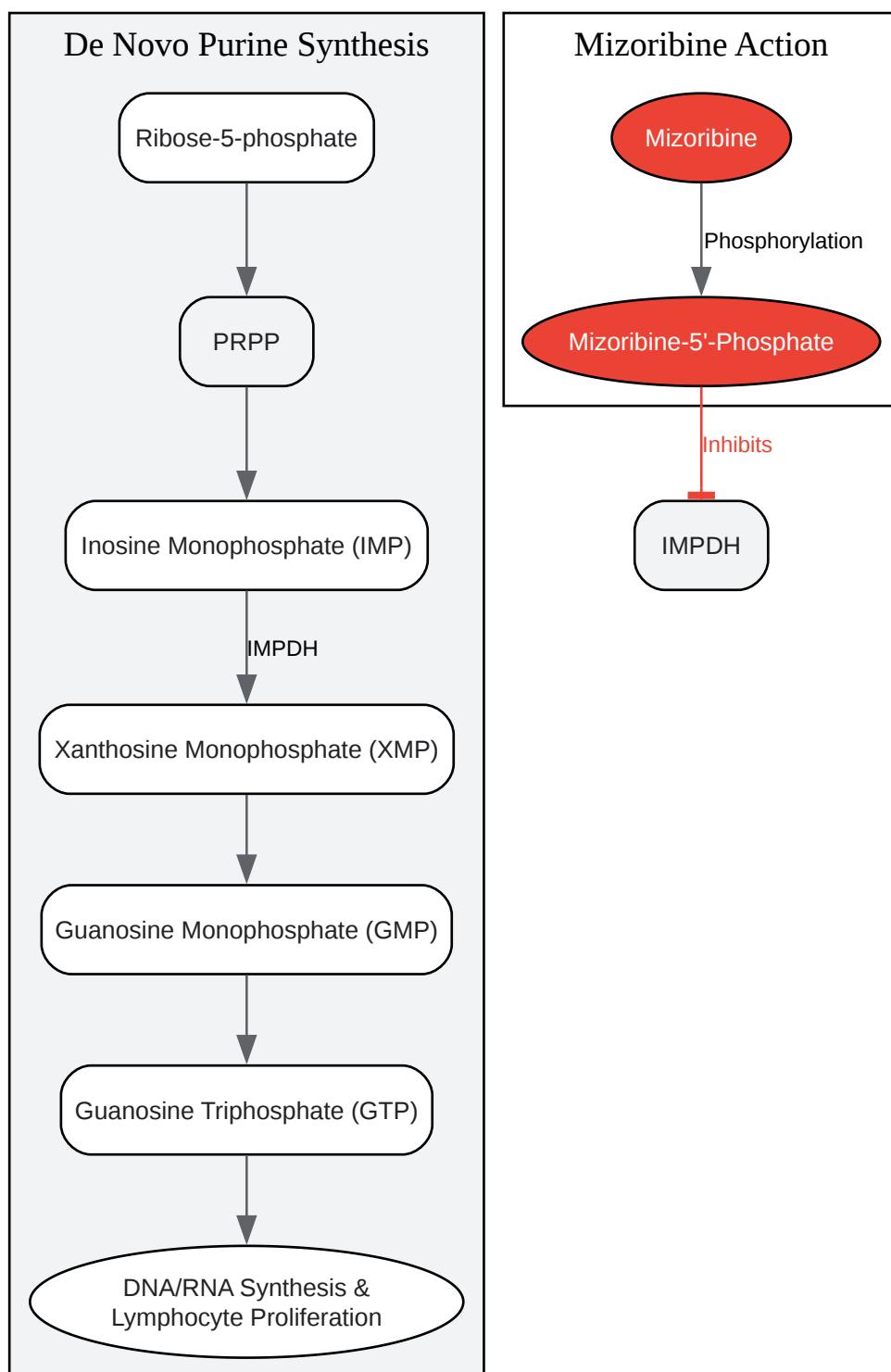
Mechanism of Action and Signaling Pathways

Mizoribine exerts its immunosuppressive effects primarily through the selective inhibition of the de novo pathway of purine synthesis, which is critical for the proliferation of lymphocytes.

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

The primary molecular target of Mizoribine is inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine nucleotides.^[4] Upon entering the cell, Mizoribine is phosphorylated to its active form, mizoribine-5'-monophosphate. This metabolite then competitively inhibits IMPDH, preventing the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a crucial precursor for guanosine triphosphate (GTP) synthesis.^{[5][10]}

The depletion of the intracellular GTP pool has a profound cytostatic effect on T and B lymphocytes, as these cells rely heavily on the de novo purine synthesis pathway for their proliferation.^{[3][11]} This selective action accounts for Mizoribine's immunosuppressive activity with a more favorable toxicity profile compared to other immunosuppressants like azathioprine, which can be incorporated into DNA.^{[1][5]}



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Caption: Mechanism of Mizoribine's inhibition of the de novo purine synthesis pathway.

Effects on T and B Lymphocytes

By depleting guanine nucleotides, Mizoribine effectively halts the cell cycle in the S phase, thereby suppressing the proliferation of both T and B lymphocytes.[\[1\]](#)[\[12\]](#) This leads to the inhibition of both cell-mediated and humoral immune responses.[\[13\]](#)[\[14\]](#) Studies have shown that Mizoribine inhibits T cell proliferation in a dose-dependent manner in response to various stimuli.[\[5\]](#) This suppression of lymphocyte proliferation is the cornerstone of its therapeutic efficacy in autoimmune diseases and organ transplantation.[\[3\]](#)

Experimental Protocols

The following sections detail methodologies from clinical trials and preclinical studies involving Mizoribine.

Clinical Trial Protocol for Lupus Nephritis

A multicenter, open-label, randomized controlled trial was designed to compare the efficacy and safety of Mizoribine with intravenous cyclophosphamide for the treatment of lupus nephritis.[\[12\]](#)[\[15\]](#)

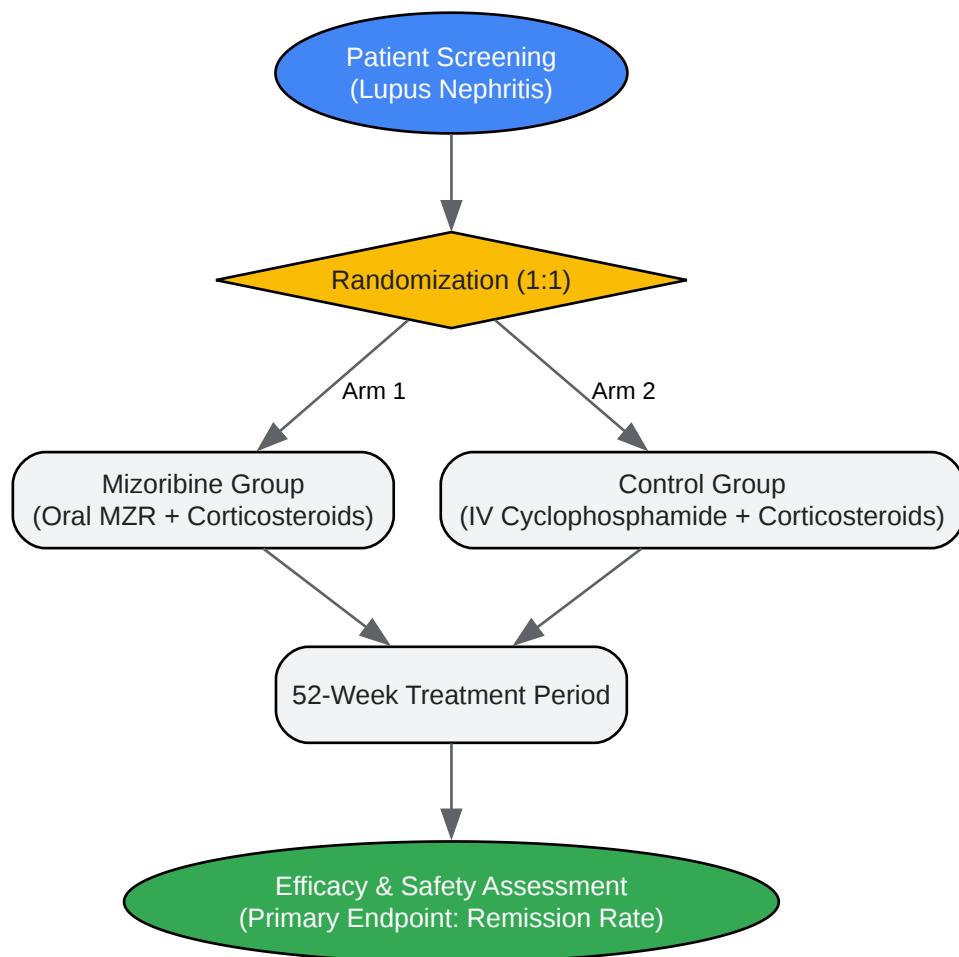
Study Design:

- Phase: 3
- Participants: Patients with active lupus nephritis (Class III, IV, V, or combinations).
- Intervention:
 - Mizoribine Group: Oral Mizoribine (e.g., 150 mg daily) in combination with corticosteroids.[\[15\]](#)
 - Control Group: Intravenous cyclophosphamide in combination with corticosteroids.
- Duration: 52 weeks of treatment.[\[12\]](#)

Methodology:

- Screening Phase (7 days): Assess patient eligibility based on inclusion/exclusion criteria.

- Randomization: Eligible subjects are randomized in a 1:1 ratio to either the Mizoribine or cyclophosphamide group.
- Initial Treatment: All patients receive initial methylprednisolone pulse therapy (e.g., 0.5 g/day for 3 days).[\[12\]](#)
- Treatment Phase (52 weeks):
 - Administer the assigned study drug (oral Mizoribine or intravenous cyclophosphamide).
 - Concurrently administer a tapering dose of oral corticosteroids.
- Efficacy and Safety Assessment:
 - Primary Endpoint: Total remission rate (complete + partial) at 52 weeks.
 - Secondary Endpoints: Changes in renal function parameters (e.g., 24-hour urinary protein levels), and immunological markers.
 - Safety Monitoring: Record and evaluate all adverse events.



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Caption: Experimental workflow for a clinical trial of Mizoribine in lupus nephritis.

In Vitro T-Lymphocyte Proliferation Assay

This assay is used to evaluate the immunosuppressive effect of Mizoribine on T-lymphocyte proliferation.

Materials:

- Human peripheral blood mononuclear cells (PBMCs)
- Mizoribine
- Mitogens (e.g., phytohemagglutinin (PHA) or anti-CD3 antibodies)

- Cell culture medium (e.g., RPMI-1640)
- Fetal bovine serum (FBS)
- ^3H -thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or WST-1)

Methodology:

- Isolate PBMCs: Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
- Cell Culture: Plate the PBMCs in a 96-well plate at a density of $1\text{-}2 \times 10^5$ cells/well.
- Drug Treatment: Add varying concentrations of Mizoribine to the wells. Include a vehicle control.
- Stimulation: Add a mitogen (e.g., PHA at 1-5 $\mu\text{g/mL}$) to stimulate T-cell proliferation. Include an unstimulated control.
- Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO_2 incubator.
- Proliferation Measurement:
 - ^3H -thymidine incorporation: Add ^3H -thymidine to each well 18 hours before harvesting. Harvest the cells onto a filter mat and measure radioactivity using a scintillation counter.
 - Colorimetric Assay: Add the appropriate reagent (e.g., WST-1) and incubate for 2-4 hours. Measure the absorbance at the specified wavelength using a microplate reader.
- Data Analysis: Calculate the percentage of inhibition of proliferation for each Mizoribine concentration compared to the stimulated control. Determine the IC_{50} value.

Conclusion

Bredinin (Mizoribine) is a well-characterized immunosuppressive agent with a specific mechanism of action centered on the inhibition of IMPDH. Its ability to selectively target the proliferation of lymphocytes has established its role in the management of autoimmune diseases and the prevention of transplant rejection. The experimental protocols outlined in this

guide provide a framework for the continued investigation and clinical application of this important therapeutic compound.

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